Wee1-IN-6 -

Wee1-IN-6

Catalog Number: EVT-12512715
CAS Number:
Molecular Formula: C45H52FN11O4
Molecular Weight: 830.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Wee1-IN-6 is classified as a small molecule inhibitor specifically designed to target the Wee1 kinase. It has been developed through medicinal chemistry approaches that focus on optimizing the interaction profile with the target kinase while minimizing off-target effects. The compound is derived from previous research on other Wee1 inhibitors, such as MK-1775, and has been evaluated for its potential in overcoming tumor resistance to conventional therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of Wee1-IN-6 involves several key steps typical of small molecule drug development. The initial phase includes the identification of lead compounds through high-throughput screening of chemical libraries. Once promising candidates are identified, structure-activity relationship studies are conducted to refine the chemical structure for optimal binding affinity and selectivity towards the Wee1 kinase.

Specific synthetic routes may involve:

  • Formation of key intermediates: Utilizing reactions such as amide coupling or cyclization.
  • Optimization: Employing techniques like parallel synthesis to rapidly generate and test multiple derivatives.
  • Purification: Techniques such as chromatography are employed to isolate the final product with high purity.

The detailed synthetic pathway for Wee1-IN-6 has not been explicitly outlined in available literature but typically follows these principles of modern medicinal chemistry .

Molecular Structure Analysis

Structure and Data

Wee1-IN-6's molecular structure features specific functional groups that facilitate its interaction with the Wee1 kinase's active site. While exact structural data for Wee1-IN-6 may not be publicly available, similar compounds exhibit characteristics such as:

  • Molecular Weight: Approximately 300-500 Da, typical for small molecule inhibitors.
  • Functional Groups: Presence of aromatic rings, amines, or heterocycles that enhance binding affinity.

The structural analysis often employs techniques like X-ray crystallography or NMR spectroscopy to elucidate binding interactions within the active site of the Wee1 kinase .

Chemical Reactions Analysis

Reactions and Technical Details

Wee1-IN-6 primarily operates through competitive inhibition of the Wee1 kinase. The mechanism involves:

  • Binding to the ATP-binding site: This prevents ATP from phosphorylating target substrates such as Cyclin-dependent kinase 1 (CDK1).
  • Induction of mitotic entry: By inhibiting Wee1, cells are forced into mitosis without adequate DNA repair, leading to increased apoptosis.

The compound's efficacy can be evaluated through various biochemical assays that measure its impact on cell cycle progression and apoptosis in cancer cell lines .

Mechanism of Action

Process and Data

The mechanism by which Wee1-IN-6 exerts its effects involves several steps:

  1. Inhibition of Phosphorylation: By blocking the phosphorylation of CDK1 at tyrosine 15, it disrupts cell cycle checkpoints.
  2. Forced Mitotic Entry: Cells that should be stalled due to DNA damage are pushed into mitosis, resulting in catastrophic mitotic failure.
  3. Increased Sensitivity to DNA-damaging Agents: This mechanism enhances the effectiveness of chemotherapeutic agents by sensitizing cancer cells that rely on intact G2 checkpoints .

Data supporting these mechanisms often come from flow cytometry analyses and cell viability assays following treatment with Wee1-IN-6 in combination with other chemotherapeutics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties for Wee1-IN-6 may not be widely published, small molecule inhibitors generally exhibit:

  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for its efficacy; thus, studies often assess degradation rates under various conditions.

Chemical properties include:

  • LogP (Partition Coefficient): Indicative of lipophilicity which influences cellular uptake.
  • pKa Values: Important for understanding ionization at physiological pH and solubility behavior .
Applications

Scientific Uses

Wee1-IN-6 has significant potential applications in cancer therapy:

  • Combination Therapy: It is being explored as an adjunct treatment alongside traditional chemotherapy agents to enhance their efficacy.
  • Research Tool: As a selective inhibitor, it serves as a valuable tool in studying cell cycle dynamics and DNA damage response pathways.

Clinical trials are ongoing to evaluate its effectiveness in various cancer types, particularly those characterized by p53 mutations or high levels of mitotic cyclins .

Properties

Product Name

Wee1-IN-6

IUPAC Name

3-[4-[4-[[4-[4-[[1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-3-fluoroanilino]piperidine-2,6-dione

Molecular Formula

C45H52FN11O4

Molecular Weight

830.0 g/mol

InChI

InChI=1S/C45H52FN11O4/c1-3-19-56-43(60)34-27-47-44(52-41(34)57(56)38-13-5-30-15-18-45(61,4-2)40(30)50-38)49-31-6-9-33(10-7-31)54-24-22-53(23-25-54)28-29-16-20-55(21-17-29)37-12-8-32(26-35(37)46)48-36-11-14-39(58)51-42(36)59/h3,5-10,12-13,26-27,29,36,48,61H,1,4,11,14-25,28H2,2H3,(H,47,49,52)(H,51,58,59)/t36?,45-/m1/s1

InChI Key

CAYRPQWWJKJLCB-UMZZRWAOSA-N

Canonical SMILES

CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O

Isomeric SMILES

CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)CC7CCN(CC7)C8=C(C=C(C=C8)NC9CCC(=O)NC9=O)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.